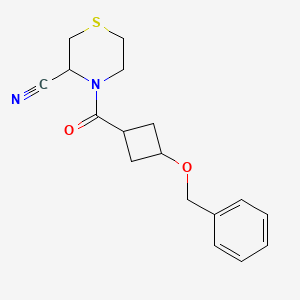
4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile, also known as PNTM, is a novel compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, as mentioned above. Physiologically, this compound has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for further research as a potential anticancer agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile. One area of research could focus on further elucidating its mechanism of action, which could help optimize its use as an anticancer agent. Additionally, more studies could be conducted to evaluate its efficacy and safety in animal models and eventually in clinical trials. Finally, research could be conducted to explore its potential use in combination with other anticancer agents to enhance its efficacy.
In conclusion, this compound is a novel compound that has shown potential in various scientific research applications, particularly as a potential anticancer agent. While its mechanism of action is not fully understood, studies have shown that it exhibits potent cytotoxic activity against cancer cells and induces apoptosis. Additional research on this compound could help optimize its use as a potential anticancer agent, and future studies could explore its potential use in combination with other anticancer agents.
Synthesis Methods
The synthesis of 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile involves a multi-step process that begins with the reaction of 3-(phenylmethoxy)cyclobutanecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with thiomorpholine. The final step involves the reaction of the resulting thiomorpholine derivative with potassium cyanide to yield this compound.
Scientific Research Applications
4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile has shown potential in various scientific research applications, including its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer cell death.
properties
IUPAC Name |
4-(3-phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c18-10-15-12-22-7-6-19(15)17(20)14-8-16(9-14)21-11-13-4-2-1-3-5-13/h1-5,14-16H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHSMZENANKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2CC(C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide](/img/structure/B2875590.png)
![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![(1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)
![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)
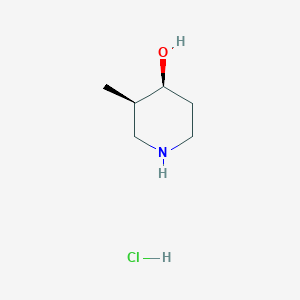
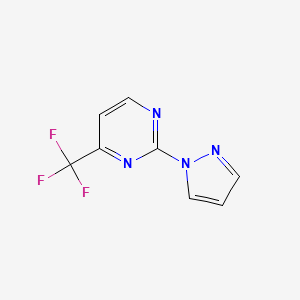
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate](/img/structure/B2875599.png)
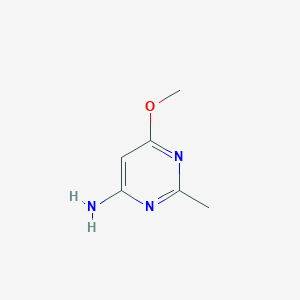
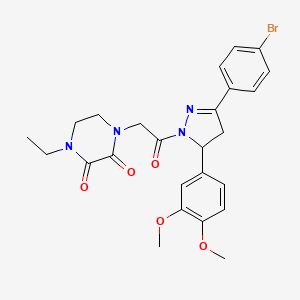
![[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]-(6-methylsulfanylpyridin-2-yl)methanone](/img/structure/B2875604.png)
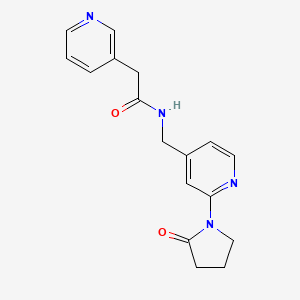
![3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2875609.png)
